molecular formula C17H14O3S B15016899 (2E)-2-(3-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one

(2E)-2-(3-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one

Cat. No.: B15016899
M. Wt: 298.4 g/mol
InChI Key: HWCYXDCGTUMEND-MHWRWJLKSA-N
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Description

2-[(E)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-1-benzothiophen-3(2H)-one is a complex organic compound characterized by its unique structure, which includes a benzothiophene core and a substituted phenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-1-benzothiophen-3(2H)-one typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 1-benzothiophen-3(2H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The carbonyl group in the benzothiophene ring can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzothiophene derivatives.

Scientific Research Applications

2-[(E)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-1-benzothiophen-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(E)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-1-benzothiophen-3(2H)-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-ethoxy-4-hydroxyphenyl)methylidene]propanedinitrile
  • 2-[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzothiophen-3(2H)-one

Uniqueness

Compared to similar compounds, 2-[(E)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-1-benzothiophen-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H14O3S

Molecular Weight

298.4 g/mol

IUPAC Name

(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C17H14O3S/c1-2-20-14-9-11(7-8-13(14)18)10-16-17(19)12-5-3-4-6-15(12)21-16/h3-10,18H,2H2,1H3/b16-10+

InChI Key

HWCYXDCGTUMEND-MHWRWJLKSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)C3=CC=CC=C3S2)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3S2)O

Origin of Product

United States

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